Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19FN4O3S2 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds incorporating elements like 1,3,4-thiadiazole and piperazine have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives starting from furan-2-carbohydrazide have shown activity against microorganisms, suggesting potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, featuring structural components similar to the queried compound, have demonstrated significant in vivo anticancer and antiangiogenic activities against transplantable mouse tumors. These findings indicate potential applications in anticancer therapy, particularly for inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Antidepressant and Antianxiety Activities
Derivatives synthesized from compounds similar to the queried molecule have been explored for their potential antidepressant and antianxiety effects. Studies on albino mice using the forced swimming test and the plus maze method have highlighted compounds that significantly reduced immobility times and showed notable antianxiety activity (Kumar et al., 2017).
Properties
IUPAC Name |
methyl 5-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c1-26-17(25)16-7-6-15(27-16)12-28-19-22-21-18(29-19)24-10-8-23(9-11-24)14-4-2-13(20)3-5-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYRGUTLLUMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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